hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride
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Overview
Description
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride is a chemical compound with a complex structure that includes a hexahydropyrazino ring fused with an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazinone precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis .
Comparison with Similar Compounds
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride can be compared with similar compounds like:
Elinzanetant: A compound with a similar core structure but different functional groups, used in neurological research.
Pyrazino[2,1-c][1,4]oxazin-4(3H)-one:
Properties
IUPAC Name |
1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCHWNFVCWARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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